molecular formula C11H17N3O2 B2491223 3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2198020-82-3

3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Katalognummer: B2491223
CAS-Nummer: 2198020-82-3
Molekulargewicht: 223.276
InChI-Schlüssel: SMXDQOMRACKUNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.276. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of significant interest due to its potential biological activities. This article reviews the existing literature regarding its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a triazole ring structure which is known for its diverse biological activities. The presence of the cyclopropyl and oxolane moieties enhances its pharmacokinetic and pharmacodynamic profiles.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. A study focusing on similar triazole compounds demonstrated that they possess significant activity against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, compounds with a triazole core showed IC50 values ranging from 1 to 10 µM against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have shown that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Enzyme Inhibition

Triazole compounds are known to inhibit various enzymes linked to disease pathways. For instance, they can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibiting DHFR leads to reduced cell proliferation in rapidly dividing cells, such as cancer cells .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes like DHFR.
  • Induction of Apoptosis : Triggering apoptotic pathways in cancer cells.
  • Modulation of Cell Signaling Pathways : Affecting pathways involved in cell growth and survival.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives:

  • Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various triazole derivatives including 3-cyclopropyl compounds against clinical isolates of resistant bacteria. The results indicated a significant reduction in bacterial load at concentrations as low as 5 µM .
  • Anticancer Activity Assessment : An in vitro study evaluated the cytotoxic effects of 3-cyclopropyl derivatives on several cancer cell lines. The results showed a dose-dependent decrease in viability with IC50 values ranging from 10 to 25 µM for different cell lines .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus5
AntimicrobialEscherichia coli8
AnticancerMCF-7 (breast cancer)15
AnticancerHeLa (cervical cancer)20
Enzyme InhibitionDihydrofolate reductase<10

Eigenschaften

IUPAC Name

5-cyclopropyl-4-methyl-2-(oxolan-2-ylmethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-13-10(8-4-5-8)12-14(11(13)15)7-9-3-2-6-16-9/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXDQOMRACKUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC2CCCO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.